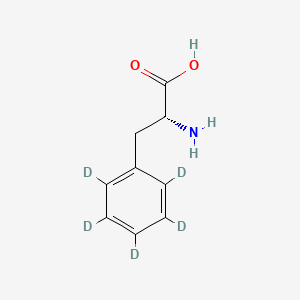
Tianeptine Ethyl Ester
Vue d'ensemble
Description
Tianeptine Ethyl Ester is an impurity of Tianeptine , a tricyclic compound with psychostimulant, anti-ulcer, and anti-emetic properties . Tianeptine is used primarily in the treatment of major depressive disorder, and it may also be used to treat anxiety, asthma, and irritable bowel syndrome .
Synthesis Analysis
The synthesis of Tianeptine involves a series of steps including condensation reaction, hydrolysis, and spray drying . The starting material is 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide . The synthesis process is efficient and environment-friendly, and it results in improved product yield and purity .Molecular Structure Analysis
The molecular formula of Tianeptine Ethyl Ester is C23H29ClN2O4S, and its molecular weight is 465.01 .Chemical Reactions Analysis
Tianeptine may decrease the antihypertensive activities of certain drugs . It can also interact with other substances, leading to increased or decreased serum concentrations .Physical And Chemical Properties Analysis
Tianeptine Ethyl Ester is a colorless oil . It has a density of 1.30±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Neurobiological Properties and Mechanism of Action
Tianeptine has garnered attention due to its unique action mechanism that challenges traditional monoaminergic hypotheses of depression. Its effects on the glutamatergic system offer new insights into its antidepressant action. Research indicates that Tianeptine's involvement in modulating glutamate, a key neurotransmitter in neuroplasticity, underlies its therapeutic effects in treating depressive disorders. This modulation of glutamate aligns with evidence demonstrating the crucial role of altered neuroplasticity in depression symptoms, suggesting a potential pathway through which Tianeptine Ethyl Ester could exert similar effects (McEwen et al., 2009).
Protein-Drug Interaction
The interaction between Tianeptine, its esters, and bovine serum albumin (BSA) was explored to understand the binding nature of these compounds. The study found that Tianeptine and its esters exhibit different mechanisms of interaction with BSA, which could have implications for their pharmacokinetics and biological effects. The esters showed a static quenching mechanism, contrasting with the dynamic interaction observed for Tianeptine, indicating a nuanced interaction profile with proteins that could influence their function and distribution in biological systems (Soares et al., 2019).
Neuroprotective Effects
Tianeptine's neuroprotective properties have been highlighted in studies focusing on its capacity to counteract stress-induced changes in the brain. Specifically, Tianeptine prevents stress-induced alterations in brain structure and function, including the prevention of dendritic atrophy in the hippocampus and suppression of neurogenesis. This capacity to counteract the structural and functional impairments caused by stress underscores its therapeutic potential in neurodegenerative diseases and conditions characterized by compromised neuroplasticity (Czéh et al., 2001).
Interaction with Cytokines
Research on Tianeptine has also delved into its interaction with cytokines, molecules involved in cell signaling that play a crucial role in inflammation and immunity. Tianeptine was found to have protective effects against cytokine-induced neurotoxicity, suggesting its potential utility in treating inflammatory and autoimmune disorders where cytokine dysregulation is a contributing factor. This interaction with cytokines further illustrates Tianeptine's multifaceted pharmacological profile and expands the scope of its potential applications beyond depression treatment (Plaisant et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUFMZSNHPQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106716 | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tianeptine Ethyl Ester | |
CAS RN |
66981-77-9 | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66981-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(((11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066981779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)AMINO)HEPTANOATE S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y3KEM8QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











